molecular formula C18H15BrFNO B1327220 (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-35-4

(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1327220
CAS RN: 898749-35-4
M. Wt: 360.2 g/mol
InChI Key: GSAKJSFXJLQJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with bromophenol and methanone groups, which can provide insights into the chemical behavior and properties of similar compounds .

Synthesis Analysis

The synthesis of bromophenol derivatives typically involves reactions such as bromination and demethylation, as seen in the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives . Another related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was synthesized using 4-bromophenol and benzoyl chloride . Additionally, the synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one involved a reaction of various bromophenyl-containing precursors in the presence of a catalyst under microwave radiation . These methods suggest that the synthesis of the compound may also involve similar bromination and catalytic steps.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is often confirmed by X-ray crystallography. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell data . Similarly, the structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was elucidated as triclinic with detailed crystallographic parameters . These findings suggest that the molecular structure of "(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" could also be characterized using X-ray diffraction techniques to determine its precise geometry.

Chemical Reactions Analysis

The chemical reactions involving bromophenol derivatives can lead to the formation of new functional groups and rings. For example, the synthesis of new compounds with bromine involved the formation of a pyrrole ring, which is a planar structure as revealed by X-ray analysis . This indicates that the compound may also undergo reactions that lead to the formation of new rings or functional groups, potentially affecting its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives, such as their antioxidant activities, have been studied. The synthesized bromophenols demonstrated effective antioxidant power, with phenol containing two phenolic rings and five phenolic hydroxyl groups being the most potent . The crystallographic data provided for related compounds also give insights into their density and molecular geometry . These studies suggest that "(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" may also exhibit distinct physical and chemical properties that could be explored for potential applications, such as antioxidant activity.

Scientific Research Applications

Synthesis and Crystallography

  • Compounds with structural similarities to (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized and analyzed. The process involves a three-step substitution reaction, and the molecular structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. These compounds are also studied using X-ray diffraction and density functional theory (DFT) for crystallographic and conformational analyses (Huang et al., 2021).

Reduction and Synthesis Studies

  • Research into the reduction of similar compounds, like 2- and 3-acylpyrroles, has been conducted. This includes the synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system, which could potentially offer insights into the reactivity and chemical behavior of related molecules (Kimbaris & Varvounis, 2000).

Novel Synthesis Methods

  • Alternative synthesis methods for related compounds have been explored. For instance, a novel synthesis of [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone offers insights into efficient routes for creating structurally similar compounds, which may inform the synthesis of (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Suhana & Rajeswari, 2017).

Antimicrobial Activity

  • Related compounds like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones have been synthesized and tested for antimicrobial activity. This suggests potential biological applications for (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone in similar contexts (Kumar et al., 2012).

Crystal Structure Analysis

  • The crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound structurally related to the chemical , has been synthesized and analyzed, providing valuable insights into the physical properties and crystallography of similar compounds (Xin-mou, 2009).

Biological Activity Studies

  • Studies on the synthesis and biological activity of triazole analogues of piperazine, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, reveal information on antibacterial activity, suggesting potential biomedical applications for related compounds (Nagaraj et al., 2018).

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAKJSFXJLQJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643498
Record name (4-Bromo-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-35-4
Record name (4-Bromo-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.